molecular formula C10H8F4O2 B8625134 2-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,3-dioxolane

2-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B8625134
M. Wt: 236.16 g/mol
InChI Key: NPBSKWVPHNGDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H8F4O2 and its molecular weight is 236.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H8F4O2/c11-6-1-2-7(9-15-3-4-16-9)8(5-6)10(12,13)14/h1-2,5,9H,3-4H2

InChI Key

NPBSKWVPHNGDNF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of commercially available 4-fluoro-2-(trifluoromethyl)benzaldehyde (15 g, 78 mmol) in toluene (90 mL) was added ethylene glycol (21.77 mL, 390 mmol) and TsOH (0.743 g, 3.90 mmol). The mixture was then heated (under a Dean-Stark trap attached to a reflux condenser) in an oil bath at 140° C. for 4 h, about 1.4-1.5 mL of water was collected, which was close to the expected volume. TLC (20% EtOAc-hexane) showed a major, new more polar spot. The mixture is diluted with EtOAc (100 mL) and washed with water (50 mL). The organic phase is washed with water (1×50 mL) and brine (50 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography (330 g ISCO column) eluting with 0-10% EtOAc-hexane gradient. The cleanest fractions with product afforded 9.83 g (51% yield): MS (ESI): m/z 237 (M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
21.77 mL
Type
reactant
Reaction Step One
Name
Quantity
0.743 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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